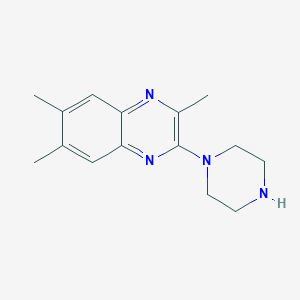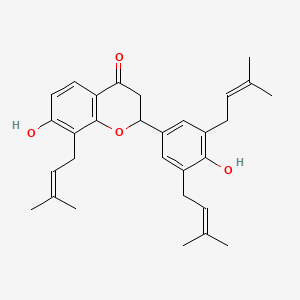![molecular formula C8H8ClN3 B13877139 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system with a chloromethyl group at the 2-position and a methyl group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a chloromethylating agent such as chloromethyl methyl ether in the presence of a base like sodium hydride. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group at the 2-position is susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the chlorine atom, leading to the formation of substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imidazo[1,2-a]pyrimidine ring system can yield dihydro derivatives with altered biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyrimidines can be formed.
Oxidized Products: Aldehydes or carboxylic acids derived from the oxidation of the methyl group.
Reduced Products: Dihydroimidazo[1,2-a]pyrimidines with potential changes in biological activity.
科学的研究の応用
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the design of chemical probes for investigating cellular pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA function. The imidazo[1,2-a]pyrimidine ring system can also interact with receptor sites, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-Methylimidazo[1,2-a]pyridine: Lacks the chloromethyl group but retains the fused ring system.
2-(Bromomethyl)-6-methylimidazo[1,2-a]pyrimidine: Similar to the target compound but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C8H8ClN3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H8ClN3/c1-6-3-10-8-11-7(2-9)5-12(8)4-6/h3-5H,2H2,1H3 |
InChIキー |
YSEIPBWZPFHBFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C=C(N=C2N=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)

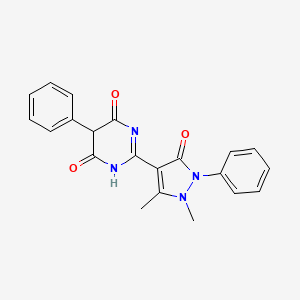
![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
![8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B13877102.png)
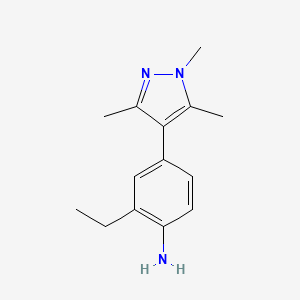
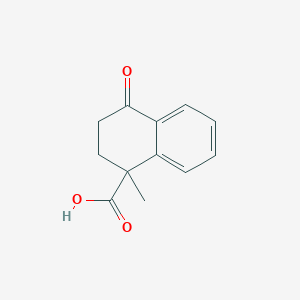
![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)

![Tert-butyl 4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13877129.png)
